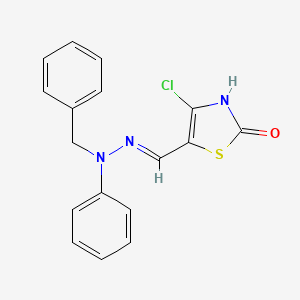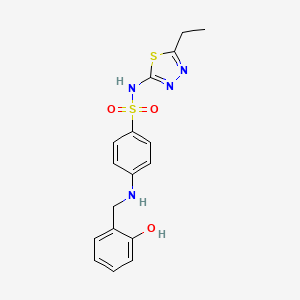![molecular formula C23H19N3O B11601710 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11601710.png)
6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the class of indoloquinoxalines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves the use of copper-doped CdS nanoparticles under microwave irradiation . These methods provide efficient routes to obtain the desired indoloquinoxaline derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are often applied to scale up the production of such heterocyclic compounds. Transition-metal-free catalysis and the use of recyclable organocatalysts are some of the strategies employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the indoloquinoxaline scaffold .
科学的研究の応用
6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits potential as a DNA-intercalating agent, showing antiviral and cytotoxic properties.
Medicine: Investigated for its anticancer, antimalarial, and antiviral activities.
作用機序
The mechanism of action of 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with DNA, leading to DNA duplex stabilization. This compound can inhibit viral DNA synthesis and the production of early and late viral proteins, making it effective against various herpesviruses . The exact molecular targets and pathways involved are still under investigation, but its selectivity for viral DNA over cellular DNA is a key feature .
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: These compounds also exhibit a broad range of biological activities, including anticancer and antibacterial properties.
Indoloquinoxaline Derivatives: Similar compounds include 2,3-dimethyl-6H-indolo[2,3-b]quinoxaline, which has shown antiviral activity.
Uniqueness
6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct photophysical and electrochemical properties. This makes it particularly useful in optoelectronic applications and as a potential therapeutic agent .
特性
分子式 |
C23H19N3O |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
6-[(2-methoxyphenyl)methyl]-9-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H19N3O/c1-15-11-12-20-17(13-15)22-23(25-19-9-5-4-8-18(19)24-22)26(20)14-16-7-3-6-10-21(16)27-2/h3-13H,14H2,1-2H3 |
InChIキー |
CYNCAFAEHUTNFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11601627.png)
![methyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601636.png)

![2-{4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B11601639.png)
![3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B11601640.png)
![(2Z)-2-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11601646.png)
![7-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11601652.png)
![(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11601655.png)

![ethyl 4-{[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11601671.png)
![(7Z)-3-(3,5-dimethylphenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11601679.png)
![3,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11601683.png)
![(5Z)-5-[(2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11601684.png)
![3-[(Z)-(6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B11601694.png)
